

1-(2-Iodoethyl)pyrazole Hydroiodide: Technical Profile & Utilization Guide

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Compound of Interest

Compound Name: 1-(2-Iodoethyl)pyrazole;hydroiodide

CAS No.: 2253630-50-9

Cat. No.: B2413758

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Abstract

1-(2-Iodoethyl)pyrazole hydroiodide (CAS: 2253630-50-9) is a specialized heterocyclic building block used extensively in medicinal chemistry for the introduction of the N-ethylpyrazole motif. As a hydroiodide salt, it offers enhanced stability over its free base counterpart, which is prone to oxidative degradation and polymerization. This guide details the physicochemical properties, synthesis protocols, and reactivity profile of this compound, providing researchers with a roadmap for its application in the development of kinase inhibitors and other bioactive small molecules.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Nomenclature and Identification

| Property | Specification |
|-------------------|---|
| Chemical Name | 1-(2-Iodoethyl)-1H-pyrazole hydroiodide |
| CAS Number | 2253630-50-9 |
| Molecular Formula | C ₅ H ₇ IN ₂ [1][2][3] • HI |
| Molecular Weight | 349.94 g/mol |
| Free Base MW | 222.03 g/mol (C ₅ H ₇ IN ₂) |
| SMILES | C1=CN(N=C1)CCI.I |
| Appearance | Off-white to yellow crystalline solid (Iodides often yellow upon aging) |

Solubility & Stability Profile

- **Solubility:** Highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol). Sparingly soluble in non-polar organic solvents (Hexanes, Toluene) due to its ionic character.
- **Stability:** The hydroiodide salt is significantly more stable than the free base oil. However, the C–I bond is sensitive to light (photolysis).
 - **Storage Recommendation:** Store at -20°C, under inert atmosphere (Argon/Nitrogen), and protected from light to prevent liberation of iodine ().

Part 2: Synthesis & Production Protocols

The synthesis of 1-(2-iodoethyl)pyrazole hydroiodide typically proceeds via the nucleophilic substitution of 1,2-diiodoethane by pyrazole. Two primary methodologies exist: direct salt formation and free-base acidification.

Method A: Direct Alkylation (One-Pot)

This method exploits the generation of hydrogen iodide (HI) as a byproduct of the alkylation, which auto-scavenges the product to form the salt.

Reagents:

- 1H-Pyrazole (1.0 equiv)[1][4]
- 1,2-Diiodoethane (3.0 equiv) — Excess is critical to prevent dimerization (bis-alkylation).
- Solvent: Acetonitrile (MeCN) or THF.

Protocol:

- Dissolution: Dissolve 1,2-diiodoethane (3 equiv) in anhydrous MeCN under atmosphere.
- Addition: Add 1H-pyrazole (1 equiv) dropwise as a solution in MeCN.
- Reflux: Heat the mixture to reflux (approx. 80°C) for 12–18 hours.
- Precipitation: As the reaction proceeds, the hydroiodide salt of the product may precipitate. If not, cool to 0°C and add diethyl ether to induce crystallization.
- Filtration: Filter the solid under inert atmosphere.
- Purification: Recrystallize from Ethanol/Ether to remove traces of unreacted diiodoethane and iodine.

Method B: Free Base Isolation & Acidification (High Purity)

Recommended for GMP-like requirements where stoichiometry must be exact.

- Alkylation: React pyrazole with 1,2-diiodoethane in the presence of a base (or NaH) in DMF.

- Extraction: Quench with water, extract the free base (1-(2-iodoethyl)pyrazole) into Ethyl Acetate.
- Salt Formation: Dissolve the crude oil in dry Ethanol. Add 1.0 equiv of aqueous HI (57%) or anhydrous HI in ether at 0°C.
- Isolation: Evaporate solvent or filter the precipitate to yield the pure hydroiodide.

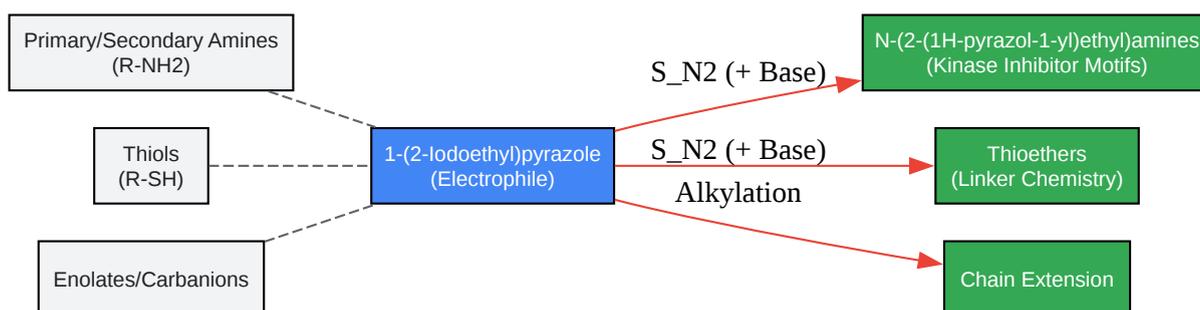
Part 3: Chemical Reactivity Profile

The utility of 1-(2-iodoethyl)pyrazole hydroiodide lies in its dual nature: it contains a robust aromatic heterocycle and a highly reactive electrophilic tail.

Mechanism of Action

The terminal iodine atom is an excellent leaving group, making the ethyl carbon highly susceptible to

attack by nucleophiles. The pyrazole ring, being electron-rich but protonated in the salt form, remains inert during these substitutions unless base is added to liberate the free amine.



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Figure 1: Divergent reactivity of 1-(2-iodoethyl)pyrazole. The electrophilic ethyl chain allows for rapid coupling with diverse nucleophiles.

Critical Reaction Parameters

- Base Requirement: Since the starting material is a hydroiodide salt (acidic), at least 2 equivalents of base (e.g.,
,
, or DIPEA) are required in coupling reactions:
 - 1 equiv to neutralize the HI salt.
 - 1 equiv to scavenge the HI generated during the substitution.
- Finkelstein Conditions: If reactivity is low, adding catalytic NaI in Acetone can accelerate the reaction via the Finkelstein reaction mechanism (iodide exchange), though the starting material is already an iodide, this ensures the leaving group remains active.

Part 4: Applications in Drug Discovery[1]

Kinase Inhibitor Design

The N-ethylpyrazole moiety is a privileged scaffold in medicinal chemistry. It serves as a neutral, polar appendage that can reach into solvent-exposed regions of a kinase binding pocket or interact with specific residues via van der Waals forces.

- Example: Used to synthesize analogues of pyrazole-based inhibitors where the ethyl linker provides optimal spacing between the pharmacophore and a solubilizing group.

Fragment-Based Drug Discovery (FBDD)

This compound acts as a "linker fragment." It allows chemists to rapidly attach a pyrazole ring to a core scaffold to test for:

- H-Bond Acceptance: The N2 nitrogen of the pyrazole ring is a hydrogen bond acceptor.
- Metabolic Stability: Pyrazoles are generally more metabolically stable than their imidazole isomers.

Part 5: Handling & Safety Data

Signal Word: DANGER

| Hazard Class | Statement | Precaution |
|-----------------|--|--|
| Acute Toxicity | Toxic if swallowed or inhaled. | Wear full PPE (gloves, respirator). |
| Skin Corrosion | Causes severe skin burns and eye damage (due to HI). | Use safety goggles and face shield. |
| Carcinogenicity | Suspected carcinogen (Alkylating agent). | Handle in a fume hood. Avoid dust formation. |
| Reactivity | Light sensitive; evolves Iodine (). | Store in amber vials. |

Decontamination: Spills should be treated with a dilute solution of Sodium Thiosulfate () to neutralize any free iodine (indicated by brown coloration) and then cleaned with base to neutralize the acid.

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